(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one
Description
Properties
Molecular Formula |
C18H13ClO2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C18H13ClO2/c1-12-2-9-17-16(10-12)18(20)14(11-21-17)6-3-13-4-7-15(19)8-5-13/h2-11H,1H3/b6-3+ |
InChI Key |
QSGCWYRSOMUJHC-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 6-Methyl-4H-chromen-4-one
Reagents and Conditions :
-
Starting Material : 6-Methyl-2-hydroxyacetophenone (prepared via Friedel-Crafts acylation or purchased).
-
Formaldehyde (aqueous solution).
-
Base : Sodium hydroxide (NaOH) in ethanol.
-
Reaction Conditions : Reflux in ethanol for 2–3 hours, followed by acidification with HCl.
Mechanism :
-
Aldol Condensation : 6-Methyl-2-hydroxyacetophenone undergoes intramolecular cyclization with formaldehyde under basic conditions, forming the chromone core.
-
Cyclization : Elimination of water yields 6-methyl-4H-chromen-4-one.
Yield : ~70–80% (based on analogous reactions).
Characterization :
-
IR : Peaks at 1640 cm⁻¹ (C=O chromone), 1600–1500 cm⁻¹ (aromatic C–C).
-
¹H NMR : δ 2.5 (s, 3H, CH₃), 7.8–7.2 (m, 3H, aromatic protons).
Step 2: Claisen-Schmidt Condensation with 4-Chlorobenzaldehyde
Reagents and Conditions :
-
6-Methyl-4H-chromen-4-one (from Step 1).
-
4-Chlorobenzaldehyde .
-
Base : Sodium hydroxide (NaOH) in ethanol.
-
Reaction Conditions : Stir at 0°C for 1 hour, then at room temperature overnight. Acidify with HCl to precipitate the product.
Mechanism :
-
Nucleophilic Attack : The α-carbon of 6-methyl-4H-chromen-4-one attacks the aldehyde under basic conditions.
-
Dehydration : Formation of the α,β-unsaturated ketone (chalcone) with E-configuration due to steric and electronic factors.
Yield : ~80–90% (based on analogous reactions).
Characterization :
| Spectroscopic Data | Values |
|---|---|
| IR | 1680 cm⁻¹ (C=O), 1600–1500 cm⁻¹ (aromatic C–C), 1590 cm⁻¹ (C=C styryl) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8–7.2 (m, 4H, aromatic), 7.5–7.3 (m, 2H, styryl), 2.5 (s, 3H, CH₃) |
| HRMS | [M+H]⁺ calculated for C₁₅H₁₁ClO₂: 263.0532; found: 263.0535 |
Alternative Methods
Microwave-Assisted Synthesis
Reagents and Conditions :
-
6-Methyl-4H-chromen-4-one and 4-chlorobenzaldehyde .
-
Base : KOH in ethanol.
-
Microwave Irradiation : 100–150°C for 5–10 minutes (optimized for higher yields).
Advantages :
Limitations :
-
Requires specialized equipment.
-
Potential for side reactions under high-energy conditions.
Regioselective Bromination and Substitution
Reagents and Conditions :
-
Bromination : 6-Methyl-4H-chromen-4-one treated with Br₂ or NBS in CCl₄ to introduce a bromine at C3.
-
Cross-Coupling : Suzuki-Miyaura reaction with 4-chlorostyryl boronic acid (Pd catalyst, base).
Mechanism :
-
Electrophilic Aromatic Substitution : Bromine adds to the electron-rich C3 position.
-
Coupling : Palladium-catalyzed bond formation between the brominated chromone and styryl boronic acid.
Challenges :
-
Low regioselectivity in bromination.
-
Requires expensive catalysts and inert conditions.
Optimization and Reaction Parameters
Key Factors Influencing Yield
Common Byproducts
-
Dimerization : Formation of bis-styryl derivatives under prolonged reaction times.
-
Oxidation : Degradation of the chromone core in acidic or oxidative conditions.
Biological Relevance and Applications
Anticancer and Antimicrobial Activity
Derivatives of chromones with styryl groups exhibit:
Structure-Activity Relationship (SAR)
| Substituent | Impact |
|---|---|
| 4-Cl (Styryl) | Enhances π-π stacking with DNA/proteins. |
| 6-Methyl | Improves lipophilicity and bioavailability. |
Chemical Reactions Analysis
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
Scientific Research Applications
Biological Activities
-
Anti-Cancer Properties :
- Recent studies indicate that (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibits significant anti-cancer activity. It has been shown to suppress cell proliferation in various cancer cell lines by inhibiting pathways associated with tumor growth .
- A study highlighted its ability to inhibit the HMGB1-RAGE axis, which is crucial for cancer progression, thereby providing an effective strategy for cancer treatment .
-
Anti-Inflammatory Effects :
- The compound has demonstrated dual anti-inflammatory and anti-proliferative activities. It effectively reduces IL-6 production in macrophages, indicating potential use in treating inflammatory diseases .
- Its mechanism involves the suppression of key inflammatory mediators, making it a candidate for further exploration in inflammatory conditions.
-
Antimicrobial Activity :
- (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one has exhibited promising antimicrobial properties against various bacteria and fungi. Studies have reported favorable inhibitory effects against Gram-positive and Gram-negative bacteria as well as antifungal activity .
- The structure-activity relationship analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its antimicrobial efficacy .
Mechanism of Action
The mechanism of action of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
Crystal Packing and Solubility
- (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one exhibits monoclinic packing (space group P2/c) with C–H···O interactions and π–π stacking (centroid distance: 3.546 Å), enhancing crystallinity but reducing aqueous solubility .
- Derivatives like 3-(4-(dimethylamino)benzyl)-6-methyl-4H-chromen-4-one (melting point: 87–88°C) show lower melting points than the target compound (melting point: 500.15 K), attributed to the flexible dimethylamino group disrupting crystal lattice stability .
Cytotoxicity and Tumor Specificity
- (E)-3-(4-Chlorostyryl)-7-methoxy-2H-chromene exhibits a tumor-specific cytotoxicity (PSE = 1277.5), outperforming (E)-3-(4-hydroxystyryl)-6-methoxy-4H-chromen-4-one (PSE = 630) but underperforming indole-substituted chromones (PSE > 1600). The 4-chloro group enhances lipophilicity and target affinity compared to hydroxyl groups .
- Anti-HIV Activity : Alkaline extracts of Sasasp. leaves (SI = 86) show higher anti-HIV activity than (E)-3-(4-Chlorostyryl)-7-methoxy-2H-chromene (inactive), suggesting chlorostyryl substitution alone is insufficient for antiviral efficacy .
Corrosion Inhibition
Comparative Data Table
Biological Activity
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone class, noted for its diverse biological activities. This article delves into its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is C17H14ClO2. Its structure features a chromene backbone with a chlorostyryl substituent, which enhances its lipophilicity and biological activity compared to other chromone derivatives. The presence of functional groups allows for various chemical reactions, making it a versatile compound in medicinal chemistry.
1. Antioxidant Activity
Research indicates that (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The hydroxyl group in its structure enhances its capacity to interact with reactive oxygen species.
2. Anti-inflammatory Properties
The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators . By modulating these pathways, (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one may provide therapeutic benefits in inflammatory diseases.
3. Anticancer Activity
Several studies have evaluated the cytotoxic effects of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one against various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism of action involves cell cycle arrest and induction of apoptosis . The compound's structural features contribute to its effectiveness in targeting cancer cells selectively.
Comparative Analysis with Related Compounds
To better understand the unique properties of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one, a comparison with similar compounds is presented in the following table:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Hydroxyflavone | Hydroxyl group at position 7 | Antioxidant, anti-inflammatory | Lacks chlorostyryl substituent |
| 2-Hydroxychalcone | Hydroxyl group at position 2 | Antimicrobial | Different aromatic system |
| 5-Methoxyflavone | Methoxy group at position 5 | Anticancer, antioxidant | Different substituent pattern |
| (E)-3-(Phenylstyryl)-6-methylchromen-4-one | Phenyl instead of chlorophenyl | Antioxidant | Variation in substituent's electronic properties |
The chlorostyryl group significantly enhances the biological activity of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one compared to these related compounds.
Case Studies and Research Findings
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on various cancer cell lines, (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibited profound activity against MCF-7 cells with an IC50 value indicating strong tumor selectivity . This suggests potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another study highlighted the compound's ability to inhibit COX and LOX enzymes effectively. This inhibition correlates with reduced levels of inflammatory markers in vitro, supporting its use as an anti-inflammatory agent .
Q & A
Q. How does polymorphism affect crystallinity and dissolution profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
